molecular formula C12H18O3 B1204540 5-Oxocyclopent-1-ene-1-heptanoic acid CAS No. 5239-43-0

5-Oxocyclopent-1-ene-1-heptanoic acid

Cat. No.: B1204540
CAS No.: 5239-43-0
M. Wt: 210.27 g/mol
InChI Key: LBOKTHVXIPFAJO-UHFFFAOYSA-N
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Description

5-Oxocyclopent-1-ene-1-heptanoic acid is an organic compound with the molecular formula C12H18O3 It is characterized by a cyclopentene ring with a ketone group at the 5-position and a heptanoic acid chain attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxocyclopent-1-ene-1-heptanoic acid typically involves the treatment of 1-methoximino-2-(6-carboxyhexyl)-2-cyclopentene with acetone and 2N hydrochloric acid at reflux conditions . This method provides a reliable route to obtain the desired compound with good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms, depending on the reagents and conditions used.

    Substitution: The cyclopentene ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or cyclopentanol derivatives.

    Substitution: Halogenated cyclopentene derivatives.

Scientific Research Applications

5-Oxocyclopent-1-ene-1-heptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-oxocyclopent-1-ene-1-heptanoic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters or amides. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

    Cyclopent-1-ene-1-heptanoic acid: Lacks the ketone group, resulting in different reactivity and applications.

    5-Hydroxycyclopent-1-ene-1-heptanoic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.

    Cyclopent-1-ene-1-octanoic acid: Has a longer carbon chain, affecting its physical and chemical characteristics.

Uniqueness: 5-Oxocyclopent-1-ene-1-heptanoic acid is unique due to the presence of both a ketone group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various fields of research.

Properties

IUPAC Name

7-(5-oxocyclopenten-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h7H,1-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOKTHVXIPFAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200402
Record name AY 16804
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5239-43-0
Record name 5-Oxo-1-cyclopentene-1-heptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5239-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AY 16804
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Record name AY 16804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxocyclopent-1-ene-1-heptanoic acid
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Synthesis routes and methods

Procedure details

8N Jones reagent [90 ml; prepared by dissolving chromium trioxide (24.0 g) in a small volume of water, treating carefully with concentrated sulphuric acid (20.7 ml) and diluting with water to 90 ml with cooling] was added to a stirred solution of 2-(7-hydroxyheptyl)cyclopent-2-enone (39.2 g) in acetone (400 ml) at 10°-22° C. at a rate such that the deep red colouration caused by the addition of one drop of the Jones reagent had changed to green before addition of the next drop. The resulting mixture was then stirred at 15°-20° C. for 90 minutes. The reaction mixture was diluted with sufficient water to dissolve the precipitated chromium salts and was then extracted four times with diethyl ether. The combined ether extracts were washed with water, and then extracted three times with aqueous 2N sodium carbonate solution. The combined aqueous solutions were then acidified to pH 1 by the dropwise addition of concentrated hydrochloric acid and extracted twice with diethyl ether. The combined ethereal extracts were dried over magnesium sulphate and evaporated in vacuo to give an oil which crystallised on standing. Recrystallisation from a mixture of petroleum ether (b.p. 40°-60° C.) and diethyl ether gave 7-(5-oxocyclopent-1-enyl)heptanoic acid (28 g), m.p. 41°-43° C.
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400 mL
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